3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydrobenzo[f][1,4]oxazepin ring system, followed by the introduction of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The 3D conformation could be influenced by the presence of these groups and the overall size and flexibility of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonamide could potentially undergo hydrolysis, and the fluoro group could be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide could increase its solubility in water, while the fluoro and methoxy groups could influence its reactivity .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Compounds structurally related to benzenesulfonamides have been synthesized and characterized for their applications in photodynamic therapy (PDT) and cancer treatment. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising results as Type II photosensitizers for the treatment of cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating potential for anticancer activity. A study on new benzenesulfonamides showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Some of these compounds strongly inhibited human cytosolic isoforms, suggesting their potential as carbonic anhydrase inhibitors with implications for cancer therapy (Gul et al., 2016).
COX-2 Inhibition
The synthesis and evaluation of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors have been explored, with potential applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been identified as potent and highly selective COX-2 inhibitors, highlighting the therapeutic potential of benzenesulfonamide structures in developing anti-inflammatory drugs (Hashimoto et al., 2002).
Antimicrobial and Enzyme Inhibition
Benzenesulfonamide derivatives have also been studied for their antimicrobial activities and ability to inhibit enzymes like carbonic anhydrase. Synthesis and characterization of new Schiff bases of sulfa drugs and their metal complexes showed antimicrobial activities against various bacteria and potent inhibition effects on carbonic anhydrase enzymes, suggesting their applicability in developing antimicrobial and enzyme inhibition agents (Alyar et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c1-20-7-8-25-15-5-3-11(9-13(15)17(20)21)19-26(22,23)12-4-6-16(24-2)14(18)10-12/h3-6,9-10,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERMPYKRQCCFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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